N-allyl-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide
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Overview
Description
N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with a phenyl group and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 2-phenylthiosemicarbazide and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Dioxido Group: The thieno[3,4-c]pyrazole core is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group.
Attachment of the Ethanediamide Moiety: The final step involves the reaction of the oxidized thieno[3,4-c]pyrazole with allyl amine and ethanediamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxido group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to bind to specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide .
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide .
Uniqueness
N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the allyl group and the ethanediamide moiety distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide |
InChI |
InChI=1S/C16H16N4O4S/c1-2-8-17-15(21)16(22)18-14-12-9-25(23,24)10-13(12)19-20(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,21)(H,18,22) |
InChI Key |
XXVBXFSBWHOANQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Origin of Product |
United States |
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